REACTION_CXSMILES
|
[OH-].[Na+].Cl[C:4]1[C:9]([F:10])=[C:8](Cl)[C:7]([F:12])=[C:6](Cl)[C:5]=1[F:14]>[Pd].O>[F:10][C:9]1[CH:4]=[C:5]([F:14])[CH:6]=[C:7]([F:12])[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1F)Cl)F)Cl)F
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
62 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After flushing with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
A hydrogen pressure of 30 bar was maintained at 140° C. for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20-25° C.
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was subjected to an azeotropic distillation via a distillation attachment
|
Type
|
CUSTOM
|
Details
|
went over at a temperature of 99.5° C
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
WASH
|
Details
|
Washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.05 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |